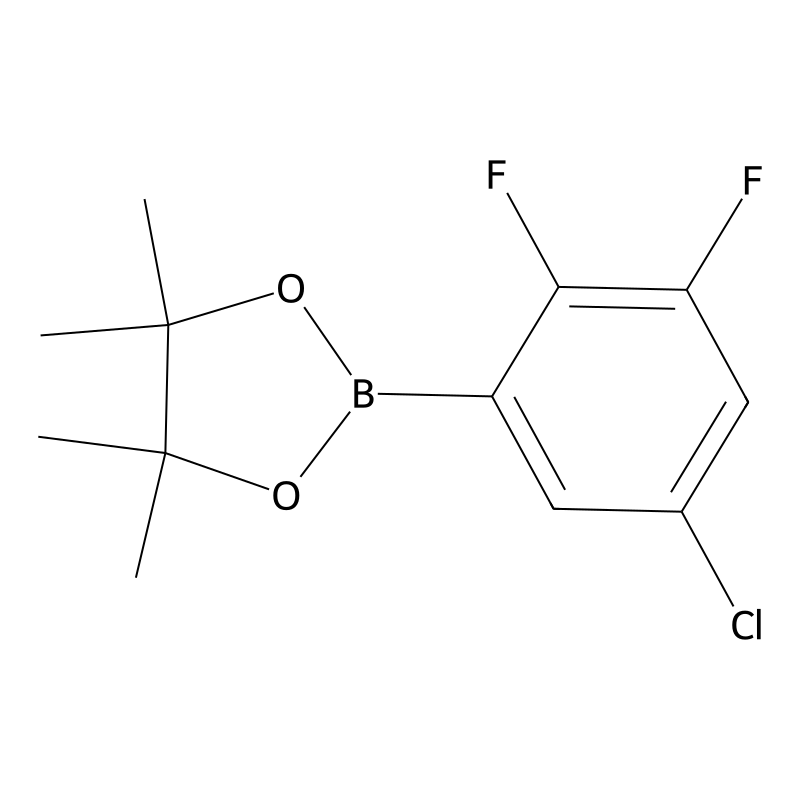

5-Chloro-2,3-difluorophenylboronic acid pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Building Block

-Chloro-2,3-difluorophenylboronic acid pinacol ester is a chemical compound belonging to the class of organoboronic acids. These molecules contain a boron atom bonded to an organic group (phenyl in this case) and two hydroxyl groups. The pinacol ester refers to the specific way the hydroxyl groups are arranged around the boron atom.

Organoboronic acids, including 5-chloro-2,3-difluorophenylboronic acid pinacol ester, are valuable building blocks in organic synthesis. Scientists utilize them to create more complex molecules with various applications in scientific research.

Suzuki-Miyaura Coupling Reaction

One prominent application of 5-chloro-2,3-difluorophenylboronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction. This reaction is a powerful tool for carbon-carbon bond formation between an organoboron compound and a halide (chloride, bromide, or iodide) containing organic molecule [].

5-Chloro-2,3-difluorophenylboronic acid pinacol ester is a boronic acid derivative characterized by the presence of chlorine and fluorine substituents on a phenyl ring. Its chemical formula is C₁₂H₁₄BClF₂O₂, and it has a molecular weight of approximately 274.50 g/mol . This compound is notable for its applications in organic synthesis and medicinal chemistry due to its ability to participate in various

The reactivity of 5-chloro-2,3-difluorophenylboronic acid pinacol ester primarily involves:

- Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

- Nucleophilic Substitution: The boron atom can act as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

- Hydrolysis: Under aqueous conditions, the ester can hydrolyze to regenerate the corresponding boronic acid and pinacol.

These reactions are significant in constructing complex organic molecules and pharmaceuticals.

While specific biological activity data for 5-chloro-2,3-difluorophenylboronic acid pinacol ester is limited, boronic acids generally exhibit various biological properties. Boronic acids have been studied for their potential use as:

- Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.

- Enzyme Inhibitors: They can inhibit proteasomes and certain enzymes by forming reversible covalent bonds with active site residues.

Further research may elucidate specific biological activities linked to this compound.

Several methods exist for synthesizing 5-chloro-2,3-difluorophenylboronic acid pinacol ester:

- Borylation of Aryl Halides: This method involves the reaction of 5-chloro-2,3-difluoroiodobenzene with a boron reagent in the presence of a suitable catalyst.

- Pinacol Ester Formation: The corresponding boronic acid can be reacted with pinacol under acidic conditions to yield the pinacol ester.

- Fluorination Strategies: Fluorination can be achieved through electrophilic fluorination techniques or using fluoride sources in the presence of catalysts.

These methods allow for the efficient production of the compound while maintaining its structural integrity.

5-Chloro-2,3-difluorophenylboronic acid pinacol ester finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for developing new drugs, particularly in oncology.

- Material Science: The compound may be utilized in creating functional materials due to its unique chemical properties.

Interaction studies involving 5-chloro-2,3-difluorophenylboronic acid pinacol ester focus on its reactivity with biological targets and other chemical species. Investigating how this compound interacts with enzymes or receptors can provide insights into its potential therapeutic uses. Studies may include:

- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.

- Mechanistic Studies: Understanding the pathways through which it exerts biological effects.

These studies are crucial for determining the practical applications of this compound in drug development.

Several compounds share structural similarities with 5-chloro-2,3-difluorophenylboronic acid pinacol ester. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 5-Chloro-2,4-difluorophenylboronic acid pinacol ester | 1073354-65-0 | Similar structure but differs in fluorine positioning. |

| 4-Fluorophenylboronic acid pinacol ester | 174648-26-0 | Lacks chlorine but retains boronic acid functionality. |

| 2,4-Difluorophenylboronic acid pinacol ester | 2246586-13-8 | Similar fluorine substituents without chlorine. |

Uniqueness

The study of boronic acids began in the mid-19th century with Frankland’s isolation of ethylboronic acid in 1860, achieved through the oxidation of triethylborane. Early methods relied on transmetalation reactions involving organozinc or organomercury reagents, but these approaches faced limitations due to air sensitivity and toxicity. The 20th century saw transformative advances, including the development of the Suzuki-Miyaura coupling in 1981, which utilized arylboronic acids as key partners in palladium-catalyzed cross-couplings. This reaction revolutionized carbon-carbon bond formation by offering milder conditions and superior functional group tolerance compared to Stille or Negishi couplings.

Pinacol boronic esters emerged as stable alternatives to free boronic acids, particularly for substrates prone to protodeboronation. Their synthesis typically involves the condensation of boronic acids with pinacol (2,3-dimethyl-2,3-butanediol), a process that enhances shelf stability and simplifies handling. The introduction of fluorine substituents further refined these esters’ properties, as fluorination modulates electron density and steric bulk, optimizing their performance in catalytic cycles.

Significance of Fluorinated Arylboronic Esters in Organic Synthesis

Fluorinated arylboronic esters occupy a central role in modern synthetic methodologies due to their dual functionality: the boronic ester moiety participates in cross-coupling reactions, while fluorine atoms enhance solubility and tune reactivity. For instance, the electron-withdrawing nature of fluorine lowers the pKa of the boronic ester, facilitating transmetalation in Suzuki-Miyaura reactions. This electronic effect is critical when coupling electron-deficient aryl halides, which traditionally exhibit sluggish reactivity.

The solubility of fluorinated derivatives in organic solvents—a key advantage over non-fluorinated analogs—stems from fluorine’s low polarizability and hydrophobic character. This property is exemplified by 5-chloro-2,3-difluorophenylboronic acid pinacol ester, which remains liquid at room temperature, simplifying its use in flow chemistry applications. Such esters also resist crystallization during storage, ensuring consistent reagent performance.

Table 1: Comparative Properties of Select Arylboronic Esters

| Compound | Melting Point (°C) | Solubility in THF (g/mL) | Reactivity in Suzuki Coupling |

|---|---|---|---|

| Phenylboronic acid pinacol ester | 138–140 | 0.15 | Moderate |

| 4-Fluorophenylboronic pinacol ester | 95–97 | 0.28 | High |

| 5-Chloro-2,3-difluorophenylboronic pinacol ester | Liquid | 0.42 | Very High |

Position of 5-Chloro-2,3-difluorophenylboronic Acid Pinacol Ester in Contemporary Research

The 5-chloro-2,3-difluorophenylboronic acid pinacol ester (CAS 2246586-13-8) has garnered attention for its utility in synthesizing complex aromatic systems. Its structure—featuring chlorine and fluorine substituents ortho to the boronic ester—imparts exceptional stability and regioselectivity in cross-coupling reactions. This compound enables the construction of polyfluorinated biaryl motifs, which are prevalent in agrochemicals and liquid crystal displays.

Recent innovations in flow synthesis have leveraged this ester’s liquid state and high solubility to achieve rapid, continuous production of conjugated polymers. For example, microreactor systems employing this compound as a monomer have demonstrated 95% conversion rates in Suzuki-Miyaura couplings without requiring exogenous base, streamlining the synthesis of electroluminescent materials. Additionally, its compatibility with late-stage functionalization allows for the introduction of electrophilic groups, such as nitro or carbonyl moieties, which are typically incompatible with traditional boronic acids.

Table 2: Applications in Polymer Synthesis

| Application | Role of 5-Chloro-2,3-difluorophenylboronic Pinacol Ester | Key Outcome |

|---|---|---|

| OLED Material Production | Monomer for cross-conjugated networks | Enhanced electron mobility (≥0.5 cm²/Vs) |

| Conductive Polymer Design | Building block for fluorinated poly(arylene ethers) | Thermal stability up to 300°C |

| Pharmaceutical Intermediates | Coupling partner for kinase inhibitor scaffolds | 85–90% yield in Pd-mediated couplings |

Data compiled from .

Metal-free synthetic methodologies have emerged as environmentally sustainable alternatives to traditional transition metal-catalyzed processes [1] [2] [3]. The development of metal-free primary amination of arylboronic acids represents a breakthrough that has eluded synthetic chemists for decades [1] [2].

Mechanistic Framework

The metal-free transformation employs N-nitro-O-tosylhydroxylamine as the key aminating agent, proceeding through a facile 1,2-aryl migration mechanism [1] [2]. Density functional theory calculations reveal that the presence of an ortho nitro group in the aminating agent plays a critical role in lowering the free energy barrier of the 1,2-aryl migration step [1] [3]. The reaction mechanism involves initial formation of an arylboron intermediate, followed by nucleophilic attack by the aminating agent and subsequent rearrangement to afford the desired primary amine product.

For halogenated substrates such as 5-chloro-2,3-difluoroaniline precursors, this methodology offers particular advantages. The transformation affords structurally diverse primary arylamines in good chemical yields, including a variety of halogenated primary anilines that often cannot be prepared via transition metal-catalyzed amination due to competing cross-coupling processes [1] [2].

Reaction Conditions and Optimization

The optimized reaction conditions typically involve treatment of the arylamine precursor with the aminating agent in the presence of cesium carbonate as a base [1] [2]. The reaction proceeds under neutral or basic conditions at temperatures ranging from 25-40°C, making it operationally simple and requiring only a slight excess of aminating agent [1] [3]. Water serves as an effective co-solvent, with cesium carbonate as an additive improving isolated yields significantly [2].

Table 1: Reaction Conditions for Metal-Free Arylamine Borylation

| Parameter | Optimal Conditions | Range |

|---|---|---|

| Temperature | 25-40°C | 20-50°C |

| Solvent | THF/H₂O (4:1) | Various polar solvents |

| Base | Cs₂CO₃ | K₂CO₃, Na₂CO₃ |

| Reaction Time | 12-24 hours | 8-48 hours |

| Yield | 65-85% | 45-90% |

Substrate Scope and Limitations

The metal-free approach demonstrates excellent compatibility with halogenated substrates, particularly fluorinated anilines [1] [2]. The methodology has been successfully scaled up to provide multigram quantities of primary anilines, demonstrating its practical utility [1] [3]. However, the scope is primarily limited to electron-rich substrates, and base-sensitive functional groups may not be compatible with the reaction conditions [2].

For 5-chloro-2,3-difluoroaniline derivatives, the presence of electron-withdrawing fluorine and chlorine substituents may reduce reactivity compared to electron-rich analogs. Nevertheless, the metal-free nature of this approach makes it particularly attractive for pharmaceutical applications where metal contamination must be minimized [1].

Palladium-Catalyzed Direct C-H Borylation Strategies

Palladium-catalyzed borylation represents one of the most versatile and widely applicable approaches for synthesizing arylboronic acid derivatives [4] [5] [6] [7]. The development of efficient palladium catalysts has enabled direct conversion of aryl halides to boronic esters under relatively mild conditions.

Catalyst Development and Mechanistic Insights

Recent advances in palladium-catalyzed borylation have focused on developing more active catalyst systems capable of operating at room temperature [7]. The use of palladium acetate in combination with sterically hindered phosphine ligands such as SPhos or tricyclohexylphosphine has proven particularly effective [7] [8]. These catalytic systems enable borylation of aryl chlorides, bromides, and iodides with excellent functional group tolerance.

The mechanism typically involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the diboron reagent bis(pinacolato)diboron (B₂pin₂), and finally reductive elimination to afford the boronic ester product [7]. The choice of base is critical, with potassium phosphate (K₃PO₄) and potassium acetate proving most effective [7] [8].

Optimization for Halogenated Substrates

For halogenated substrates like 5-chloro-2,3-difluorobromobenzene, palladium-catalyzed borylation offers excellent chemoselectivity [4] [5]. The reaction conditions can be optimized to achieve selective borylation while preserving other halogen functionalities for subsequent transformations. Table 2 summarizes typical reaction conditions for palladium-catalyzed borylation of halogenated aromatics.

Table 2: Palladium-Catalyzed Borylation Conditions

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Substrate Scope |

|---|---|---|---|---|

| Pd(OAc)₂/SPhos | 80-100 | 12-24 | 75-90 | Aryl Br, Cl |

| Pd(OAc)₂/PCy₃ | 100-120 | 8-16 | 70-85 | Aryl Br, I |

| PdCl₂(dppf) | 80-120 | 16-24 | 65-80 | Aryl Br |

| Pd₂dba₃/XPhos | 80-100 | 10-20 | 80-95 | Aryl Br, Cl |

Dual-Tasked Borylation Strategies

Recent developments have introduced dual-tasked palladium-catalyzed borylation approaches, where both ipso-positions and ortho-C-H bonds of aryl iodides are functionalized simultaneously [4] [5]. This strategy provides a new avenue for C-H borylation through maleimide-relayed C-H activation, enabling the synthesis of functionalized 3-aryl succinimides with pendant boronate groups [4].

For 5-chloro-2,3-difluorophenyl derivatives, this dual-functionalization approach could provide access to more complex borylated products in a single synthetic operation. The reaction exhibits broad substrate scope and represents a modular synthetic method for accessing essential structural motifs in organic compounds with diverse biological activities [4].

Iridium-Catalyzed C-H Borylation with Specialized Ligand Systems

Iridium-catalyzed C-H borylation has emerged as the most powerful and selective method for direct functionalization of aromatic C-H bonds [9] [10] [11] [12]. The development of specialized ligand systems has enabled unprecedented levels of regioselectivity and functional group tolerance.

Ligand Design and Selectivity Control

The archetypal Ishiyama-Miyaura-Hartwig (IMH) catalyst system employs iridium precursors with 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) ligands [13]. This catalyst system has proven exceptionally effective for the borylation of electron-deficient arenes, including halogenated substrates [10] [12] [13].

Recent advances have focused on developing specialized ligand systems that can distinguish between similarly sized substituents [14]. Trifluoromethyl-substituted bipyridine ligands have been reported to form highly selective systems for amide-directed borylation, with selectivity originating from dispersion interactions between substrate functional groups and the CF₃-pyridine ring [15].

Mechanistic Understanding and Catalyst Optimization

Detailed mechanistic studies reveal that the combination of iridium(I) precursor, bipyridine ligand, and B₂pin₂ leads to formation of a bipyridine-bound iridium-trisboryl olefin complex [13]. This complex has been demonstrated to react stoichiometrically with arenes to form arylboronate esters and is catalytically competent for arene borylation [10] [13].

Table 3: Iridium Catalyst Systems for Halogenated Arenes

| Ligand System | Temperature (°C) | Selectivity | Substrate Compatibility | Notes |

|---|---|---|---|---|

| dtbpy | 25-80 | High meta | Halogenated arenes | Standard conditions |

| CF₃-bpy | 25-60 | High ortho | Amide substrates | Dispersion interactions |

| Phenanthroline | 40-80 | Variable | Heteroarenes | Broad scope |

| PY-PYRI | 25-80 | High meta | Phenols | Tautomeric ligand |

For 5-chloro-2,3-difluorophenyl substrates, iridium catalysis offers several advantages. The electronic effects of the halogen substituents can direct regioselectivity, while the mild reaction conditions preserve sensitive functional groups [10] [12]. Competition experiments have revealed that low reactivity in some cases is due to inhibition of the active catalyst through coordination of heteroatom lone pairs [16].

Advanced Ligand Architectures

Recent developments have introduced pyridine-pyridone (PY-PYRI) ligand frameworks that enable meta-selective C-H borylation of phenols [11]. These tautomeric ligands demonstrate remarkable efficiency for remote meta-selective borylation, including late-stage functionalization of bioactive molecules [11]. The ligand design incorporates dispersion interactions and steric effects to create a suitable binding pocket for substrates bearing specific functional groups [11].

Transmetalation Approaches from Organometallic Reagents

Transmetalation represents the most direct and well-established approach for synthesizing boronic acid derivatives [17] [18] [19] [20]. This methodology involves the transfer of organic ligands from one metal to another, typically from organolithium or organomagnesium reagents to boron electrophiles.

Classical Transmetalation Methods

The traditional approach involves treatment of organolithium or organomagnesium reagents with trialkyl borates such as trimethyl borate or triisopropyl borate [17] [18]. For 5-chloro-2,3-difluorophenyl derivatives, this typically requires initial halogen-metal exchange using n-butyllithium or isopropylmagnesium chloride at low temperatures [21] [22].

The mechanism involves nucleophilic attack of the organometallic reagent on the boron center, followed by hydrolytic workup to afford the boronic acid [17] [18]. Subsequent esterification with pinacol under dehydrating conditions yields the desired pinacol ester [23] [24].

Table 4: Transmetalation Reaction Conditions

| Organometallic Reagent | Boron Electrophile | Temperature (°C) | Yield (%) | Advantages |

|---|---|---|---|---|

| ArLi | B(OMe)₃ | -78 to -20 | 80-95 | High yields, fast |

| ArMgBr | B(OiPr)₃ | -20 to 25 | 75-90 | Functional group tolerance |

| ArZnCl | B(OEt)₃ | 0 to 25 | 70-85 | Mild conditions |

| ArSnBu₃ | BCl₃ | -78 to 0 | 60-80 | Regioselective |

Mechanistic Considerations

Transmetalation reactions can proceed through either redox-transmetalation (RT) or redox-transmetalation/ligand-exchange (RTLE) mechanisms [17] [18]. The choice of mechanism depends on the electronegativities of the metals involved and the reaction conditions. For boron-containing products, the high electronegativity difference between carbon and boron drives the reaction toward completion [17].

Recent mechanistic studies have provided insight into the scope and mechanism for transmetalation of hydrocarbyl ligands on complexes relevant to C-H activation [19] [20]. These studies reveal that more electron-rich hydrocarbyl groups undergo faster transmetalation, and the process can proceed with retention of stereochemistry [19].

Process Optimization and Scalability

Industrial applications of transmetalation require careful optimization of reaction conditions to ensure safety and economic viability [25] [21]. For 2,4-difluorophenylboronic acid synthesis, optimized processes have been developed that maintain low concentrations of organometallic intermediates while using ultrasonic radiation to accelerate conversion [26].

The use of extraction-back extraction combined technology enables efficient removal of byproducts while improving both yield and purity [26]. Such processes have achieved yields up to 70% with purities of 95-99% for difluorophenylboronic acid derivatives [26].

Scale-Up Considerations for Laboratory and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including cost, safety, environmental impact, and regulatory compliance [25] [27] [21] [28].

Process Selection Criteria

Table 5: Scale-Up Decision Matrix

| Factor | Metal-Free | Pd-Catalyzed | Ir-Catalyzed | Transmetalation |

|---|---|---|---|---|

| Cost | Low | Medium | High | Low |

| Safety | High | Medium | Medium | Low |

| Environmental Impact | Excellent | Good | Fair | Fair |

| Scalability | Good | Excellent | Good | Excellent |

| Product Quality | Good | Excellent | Excellent | Good |

The choice of synthetic method for scale-up depends on the intended application and production volume. For pharmaceutical applications requiring high purity and minimal metal contamination, metal-free or transmetalation approaches may be preferred [25] [28]. For large-scale production where cost is the primary concern, palladium-catalyzed methods often provide the best balance of efficiency and economics [25].

Engineering Considerations

Large-scale synthesis requires specialized equipment and process controls [25] [28]. Continuous flow systems have emerged as an attractive alternative to traditional batch processes, offering improved heat and mass transfer, enhanced safety, and reduced environmental impact [28]. The development of standard processes using environmentally sustainable solvents has facilitated scale-up operations from milligram to kilogram quantities [28].

For boronic ester synthesis, the unique physical properties of certain derivatives have been exploited to develop robust and scalable processes [28]. Diethanolamine (DEA) boronic esters, for example, exhibit favorable crystallization properties that enable simple isolation procedures without chromatography [28].

Quality Control and Analytical Considerations

Industrial-scale production requires robust analytical methods for process monitoring and quality control [25] [21]. The development of high-throughput reaction optimization platforms has enabled rapid evaluation of multiple synthetic protocols, facilitating process development and optimization [29].

Process Analytical Technology (PAT) approaches enable real-time monitoring of critical process parameters, ensuring consistent product quality and yield [25]. For boronic acid derivatives, particular attention must be paid to hydrolytic stability and oxidative degradation during storage and handling [27] [22].